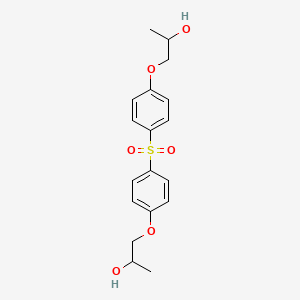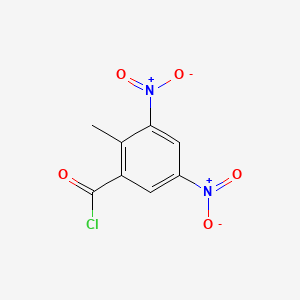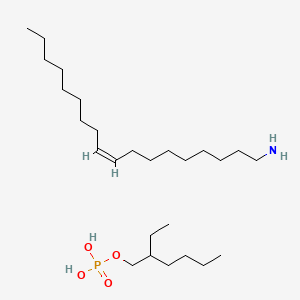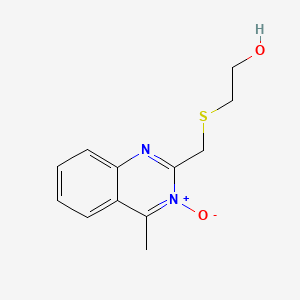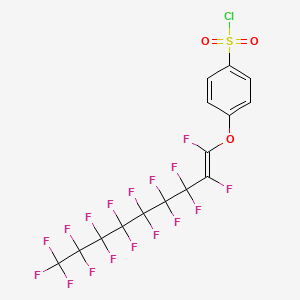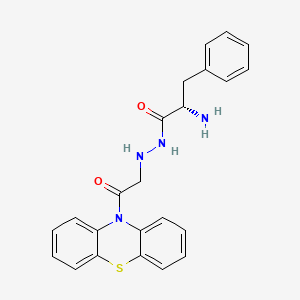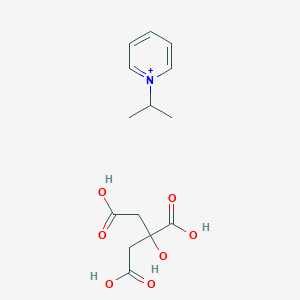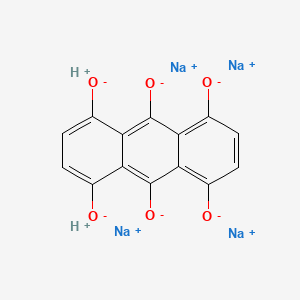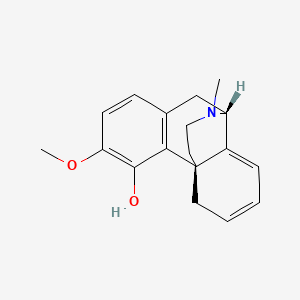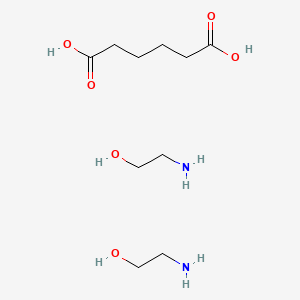
Einecs 246-370-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 246-370-9, also known as 4-nonylphenol (branched), is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a phenol group substituted with a branched nonyl group. This compound is widely used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-nonylphenol (branched) is typically synthesized through the alkylation of phenol with nonene, a branched alkene. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C9H18→C6H4(C9H19)OH
Industrial Production Methods
In industrial settings, the production of 4-nonylphenol (branched) involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-nonylphenol (branched) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of nonylphenol alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential effects on human health, particularly in relation to hormone disruption.
Industry: Used in the production of detergents, plastics, and other industrial products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 4-nonylphenol (branched) involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms exposed to the compound in the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol: A linear isomer of 4-nonylphenol (branched) with similar surfactant properties.
Octylphenol: Another alkylphenol with a shorter alkyl chain, used in similar applications.
Dodecylphenol: An alkylphenol with a longer alkyl chain, also used as a surfactant.
Uniqueness
4-nonylphenol (branched) is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with biological systems, making it a compound of particular interest in both industrial and environmental contexts.
Eigenschaften
CAS-Nummer |
24625-16-9 |
|---|---|
Molekularformel |
C10H24N2O6 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.2C2H7NO/c7-5(8)3-1-2-4-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
InChI-Schlüssel |
PHNYVRDRHAKZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


